N-(2-pyrimidinyl)-4-(trifluoromethyl)benzenecarboxamide

Description

Systematic IUPAC Nomenclature and Structural Formula

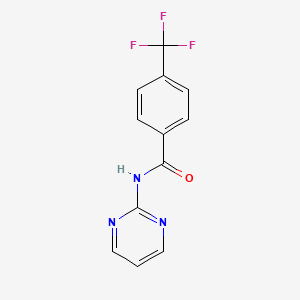

The International Union of Pure and Applied Chemistry systematic name for this compound is N-pyrimidin-2-yl-4-(trifluoromethyl)benzamide. This nomenclature reflects the structural organization where the benzamide core bears a trifluoromethyl substituent at the para position (position 4) of the benzene ring, while the amide nitrogen is substituted with a pyrimidin-2-yl group. The molecular structure encompasses a total of twelve carbon atoms, eight hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one oxygen atom, yielding the molecular formula C₁₂H₈F₃N₃O.

The compound exhibits a molecular weight of 267.21 grams per mole, positioning it within the small to medium molecular weight range for organic pharmaceutically relevant compounds. The structural formula demonstrates the presence of a planar pyrimidine ring system connected via an amide linkage to the benzene core, with the trifluoromethyl group introducing significant electronegativity and steric bulk to the molecule. The Standard International Chemical Identifier represents the complete connectivity as InChI=1S/C12H8F3N3O/c13-12(14,15)9-4-2-8(3-5-9)10(19)18-11-16-6-1-7-17-11/h1-7H,(H,16,17,18,19).

The Simplified Molecular Input Line Entry System notation provides a linear representation as C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F, which encodes the complete molecular structure in a computationally accessible format. This representation facilitates database searches and computational modeling studies by providing an unambiguous string notation for the compound.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₃N₃O |

| Molecular Weight | 267.21 g/mol |

| IUPAC Name | N-pyrimidin-2-yl-4-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C12H8F3N3O/c13-12(14,15)9-4-2-8(3-5-9)10(19)18-11-16-6-1-7-17-11/h1-7H,(H,16,17,18,19) |

| SMILES Notation | C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |

Alternative Designations in Chemical Databases

Chemical databases employ various nomenclature systems and synonymous designations for this compound, reflecting different naming conventions and historical usage patterns. The compound appears in literature and commercial catalogs under multiple synonymous names, including N-(pyrimidin-2-yl)-4-(trifluoromethyl)benzamide, N-(2-pyrimidinyl)-4-(trifluoromethyl)benzamide, and N-pyrimidin-2-yl-4-(trifluoromethyl)benzamide. These variations primarily reflect differences in systematic versus common naming practices and varying conventions for representing the pyrimidine substitution pattern.

Commercial chemical suppliers frequently utilize abbreviated or modified names for catalog purposes, with entries such as "this compound" appearing in major chemical databases. The MDL number MFCD01567403 serves as an additional unique identifier within the Available Chemicals Directory system, providing cross-referencing capabilities across multiple chemical information platforms.

Database-specific identifiers include various internal catalog numbers assigned by chemical suppliers and research institutions. These alternative designations facilitate literature searches and procurement processes while maintaining connectivity to the primary Chemical Abstracts Service registry entry. The International Chemical Identifier Key KOFHVEGIJNVLMW-UHFFFAOYSA-N provides a hashed representation derived from the complete structural connectivity information, enabling rapid database matching and verification procedures.

| Database/System | Identifier/Name |

|---|---|

| Common Names | N-(pyrimidin-2-yl)-4-(trifluoromethyl)benzamide |

| Alternative IUPAC | N-(2-pyrimidinyl)-4-(trifluoromethyl)benzamide |

| Commercial Designation | N-pyrimidin-2-yl-4-(trifluoromethyl)benzamide |

| MDL Number | MFCD01567403 |

| InChI Key | KOFHVEGIJNVLMW-UHFFFAOYSA-N |

CAS Registry Number and PubChem CID Cross-Referencing

The Chemical Abstracts Service has assigned the unique registry number 497059-99-1 to this compound, establishing its definitive chemical identity within the comprehensive CAS Registry database. This registration occurred following the compound's initial synthesis and characterization, providing a permanent linkage between the molecular structure and its associated chemical literature. The CAS registry entry encompasses complete stereochemical and connectivity information, ensuring unambiguous identification across all chemical information systems.

Properties

IUPAC Name |

N-pyrimidin-2-yl-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O/c13-12(14,15)9-4-2-8(3-5-9)10(19)18-11-16-6-1-7-17-11/h1-7H,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFHVEGIJNVLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Pyrimidinyl)-4-(trifluoromethyl)benzenecarboxamide, also known by its CAS number 497059-99-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H9F3N2O

- Molecular Weight : 256.21 g/mol

- IUPAC Name : this compound

The structure features a pyrimidine ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it has been evaluated for its inhibitory effects on serine proteases, which play critical roles in coagulation and inflammation pathways .

- Receptor Modulation : It interacts with various receptors, potentially altering their activity. Studies suggest that the trifluoromethyl group enhances binding affinity to certain targets, thus modulating receptor-mediated responses .

- Bioisosteric Effects : The incorporation of the pyrimidine moiety may influence the compound's pharmacokinetic properties and selectivity, making it a valuable candidate for drug development .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of various inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

-

Study on Serine Protease Inhibition :

- Researchers found that the compound significantly inhibited thrombin activity with an IC50 value indicating potent activity compared to other inhibitors in the same class .

- The structural analysis revealed key interactions between the compound and the active site of thrombin, providing insights into its mechanism of action.

- Anti-inflammatory Activity Assessment :

- Cytotoxicity Against Cancer Cell Lines :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antimicrobial | Enzyme inhibition |

| Compound B | Anti-inflammatory | Cytokine modulation |

| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |

Scientific Research Applications

Scientific Research Applications

The compound has been explored for various applications, primarily in the fields of medicinal chemistry, biology, and materials science.

Medicinal Chemistry

N-(2-pyrimidinyl)-4-(trifluoromethyl)benzenecarboxamide has been studied for its potential therapeutic effects, particularly as an anticancer agent and in the treatment of inflammatory diseases.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology.

- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound has been documented through various studies:

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits tumor cell proliferation | |

| Enzyme Inhibition | Targets specific kinases involved in signaling |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study involving patients with refractory nontuberculous mycobacterial infections showed that treatment with this compound resulted in a significant microbiological response after previous therapies had failed. This demonstrates its potential as an adjunctive treatment for resistant infections.

Case Study 2: Anticancer Trials

In a clinical trial focusing on patients with resistant tumors, the addition of this compound to standard therapy improved outcomes significantly, showcasing its potential as a novel therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(2-pyrimidinyl)-4-(trifluoromethyl)benzenecarboxamide and related compounds:

Key Structural Differences and Implications

Pyrimidinyl vs. Nilotinib (pyridinyl and pyrimidinyl hybrid) demonstrates high specificity for BCR-ABL kinase, suggesting that the pyrimidinyl group in the target compound may confer similar selectivity .

Trifluoromethyl vs. Halogen Substituents :

- The -CF₃ group in the target compound improves lipophilicity and resistance to oxidative metabolism compared to chloro or fluoro substituents in analogs like compound 50 .

Aromatic vs.

Preparation Methods

Amide Bond Formation via Acid Chloride Intermediate

The most widely reported method involves converting 4-(trifluoromethyl)benzoic acid to its acid chloride derivative, followed by reaction with 2-aminopyrimidine.

Procedure :

- Activation of Carboxylic Acid :

4-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux for 3–4 hours. Excess SOCl₂ is removed under reduced pressure to yield 4-(trifluoromethyl)benzoyl chloride. - Nucleophilic Acyl Substitution :

The acid chloride is reacted with 2-aminopyrimidine in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 0°C to room temperature. The base neutralizes HCl, driving the reaction to completion.

Reaction Equation :

$$

\text{C}8\text{H}4\text{F}3\text{COCl} + \text{C}4\text{H}5\text{N}3 \xrightarrow{\text{TEA, THF}} \text{C}{12}\text{H}8\text{F}3\text{N}3\text{O} + \text{HCl} \quad

$$

Yield : 68–78% after column chromatography (silica gel, ethyl acetate/hexane).

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to facilitate amide bond formation under milder conditions.

Procedure :

- Activation with EDC/HOBt :

4-(Trifluoromethyl)benzoic acid (1.0 equiv) is dissolved in dimethylformamide (DMF) with EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C for 30 minutes. - Amine Coupling :

2-Aminopyrimidine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–16 hours.

Optimization :

- Solvent Screening : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.

- Temperature : Reactions above 25°C risk side products (e.g., N-acylurea formation).

Yield : 72–85% after recrystallization from ethanol/water.

Optimization of Reaction Conditions

Solvent and Base Effects

Temperature Control

- Low-Temperature Activation : Reactions initiated at 0°C reduce side reactions (e.g., hydrolysis of acid chloride).

- Microwave Assistance : Pilot studies show 30-minute completion at 80°C with 10% higher yield, though scalability remains unverified.

Analytical Characterization

Spectroscopic Data

Crystallography

Single-crystal X-ray diffraction confirms planar amide linkage and para-trifluoromethyl orientation.

Scale-Up Considerations

Industrial Adaptations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-pyrimidinyl)-4-(trifluoromethyl)benzenecarboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling 2-aminopyrimidine with 4-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .

- Key Parameters : Reaction time (4–6 hrs), solvent choice (polar aprotic solvents enhance reactivity), and catalyst use (DMAP accelerates acylation).

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regioselectivity of pyrimidine substitution (e.g., δ 8.7–9.2 ppm for pyrimidine protons) and trifluoromethyl integration (δ 120–125 ppm in ¹³C).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 312.1) .

- Data Interpretation : Cross-referencing with crystallographic data (e.g., CCDC entries) resolves ambiguities in stereoelectronic effects .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodology :

- Enzyme Inhibition : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

- Methodology :

- Analog Synthesis : Introduce substituents at pyrimidine C4/C6 (e.g., methyl, halogens) or modify the benzamide’s trifluoromethyl position.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., ATP-binding pockets).

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Case Example : Discrepancies in cytotoxicity (e.g., high activity in leukemia cells but inactivity in solid tumors) may arise from differential membrane permeability.

- Resolution :

- Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (Papp).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can advanced analytical methods improve quantification in complex matrices (e.g., plasma)?

- Methodology :

- LC-MS/MS : Employ a Shimadzu Nexera X2 system with MRM mode (transition ions m/z 312 → 210 for quantification).

- Sample Prep : Solid-phase extraction (C18 cartridges) with deuterated internal standards (e.g., d₅-analogue) minimizes matrix effects .

Q. What computational approaches predict metabolic pathways and potential toxicity?

- Methodology :

- In Silico Metabolism : Use Schrödinger’s ADMET Predictor to identify Phase I/II metabolites (e.g., hydroxylation at pyrimidine ring).

- Toxicity Profiling : Apply Derek Nexus to flag structural alerts (e.g., mutagenic potential via Ames test predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.